molecular formula C8H14FNO2 B11823153 tert-Butyl (2-fluorocyclopropyl)carbamate

tert-Butyl (2-fluorocyclopropyl)carbamate

Cat. No.: B11823153
M. Wt: 175.20 g/mol
InChI Key: VWSDKMQGCVVQBV-UHFFFAOYSA-N
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Description

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is a chemical compound that features a tert-butyl group attached to a fluorocyclopropyl moiety via a carbamate linkage

Preparation Methods

The synthesis of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate typically involves the reaction of a fluorocyclopropyl amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the research .

Comparison with Similar Compounds

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H14FNO2

Molecular Weight

175.20 g/mol

IUPAC Name

tert-butyl N-(2-fluorocyclopropyl)carbamate

InChI

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)

InChI Key

VWSDKMQGCVVQBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1F

Origin of Product

United States

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